(Z)-N-(6-acetamido-3-(2-methoxyethyl)benzo[d]thiazol-2(3H)-ylidene)-2,5-dichlorothiophene-3-carboxamide
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Overview
Description
Synthesis Analysis
The synthesis of similar complex organic compounds typically involves multi-step chemical reactions, starting from simple precursors to gradually build up the desired molecular architecture. For instance, Talupur et al. (2021) described a detailed synthesis route for related benzo[d]thiazol derivatives through condensation and hydrolysis reactions, showcasing the intricate steps involved in creating such complex molecules (Talupur, Satheesh, & Chandrasekhar, 2021).
Molecular Structure Analysis
Molecular structure analysis involves elucidating the geometric arrangement of atoms within a compound. Techniques such as X-ray crystallography, NMR spectroscopy, and mass spectrometry are commonly used. For example, Inkaya et al. (2012) used X-ray diffraction and computational methods to characterize the molecular structure of a closely related thiazole derivative, highlighting the utility of these techniques in understanding compound geometries (Inkaya, Dinçer, Ekici, & Cukurovalı, 2012).
Chemical Reactions and Properties
Chemical reactions involving (Z)-N-(6-acetamido-3-(2-methoxyethyl)benzo[d]thiazol-2(3H)-ylidene)-2,5-dichlorothiophene-3-carboxamide can be diverse, depending on the functional groups present in the molecule. These reactions can include nucleophilic substitutions, electrophilic additions, and condensation reactions. The chemical properties of the compound are largely determined by its functional groups, which can participate in various chemical reactions under different conditions.
Physical Properties Analysis
The physical properties of a compound, such as melting point, boiling point, solubility, and crystalline structure, are crucial for understanding its behavior in different environments and applications. These properties are often determined experimentally through techniques like differential scanning calorimetry (DSC) and solubility testing. Although specific data for (Z)-N-(6-acetamido-3-(2-methoxyethyl)benzo[d]thiazol-2(3H)-ylidene)-2,5-dichlorothiophene-3-carboxamide is not readily available, closely related compounds exhibit unique physical properties that can inform on its behavior (Balijapalli et al., 2017).
Scientific Research Applications
Antimicrobial and Antitumor Activities
Synthesis and Characterization for Biological Evaluation
Compounds with similar chemical structures have been synthesized and characterized for their potential antimicrobial and antitumor activities. For instance, derivatives of thiophene and benzothiazole have been evaluated for their ability to inhibit microbial growth and cancer cell proliferation. These studies often involve the synthesis of novel compounds followed by in vitro or in vivo evaluations to assess their biological activities.
- Talupur, Satheesh, and Chandrasekhar (2021) discussed the synthesis and antimicrobial evaluation of tetrazol-thiophene carboxamides, indicating potential applications in developing new antimicrobial agents (Talupur, Satheesh, & Chandrasekhar, 2021).
- Pokhodylo, Shyyka, Savka, and Obushak (2010) explored novel transformations of amino and carbonyl/nitrile groups in thiophenes for potential pharmaceutical applications, including anticancer drug development (Pokhodylo, Shyyka, Savka, & Obushak, 2010).
Chemosensors for Anions
Development of Chemosensors
Certain benzothiazole derivatives have been synthesized to function as chemosensors for anions, such as cyanide, showcasing the utility of these compounds in environmental monitoring and safety applications.
- Wang, Liu, Guan, Cao, Chen, Shan, Wu, and Xu (2015) synthesized coumarin benzothiazole derivatives as chemosensors for cyanide anions, highlighting their potential in detecting harmful substances (Wang et al., 2015).
Future Directions
properties
IUPAC Name |
N-[6-acetamido-3-(2-methoxyethyl)-1,3-benzothiazol-2-ylidene]-2,5-dichlorothiophene-3-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15Cl2N3O3S2/c1-9(23)20-10-3-4-12-13(7-10)26-17(22(12)5-6-25-2)21-16(24)11-8-14(18)27-15(11)19/h3-4,7-8H,5-6H2,1-2H3,(H,20,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NLVAHMHKNFQDKS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=CC2=C(C=C1)N(C(=NC(=O)C3=C(SC(=C3)Cl)Cl)S2)CCOC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15Cl2N3O3S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
444.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(Z)-N-(6-acetamido-3-(2-methoxyethyl)benzo[d]thiazol-2(3H)-ylidene)-2,5-dichlorothiophene-3-carboxamide |
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